1-Cyclopropyl-2-methylpropan-2-amine hydrochloride
Description
1-Cyclopropyl-2-methylpropan-2-amine hydrochloride is a substituted amine hydrochloride salt with a cyclopropane ring and a branched alkyl chain. Its molecular formula is C₇H₁₅N·HCl (free base: C₇H₁₅N, MW 113.20; hydrochloride form increases molecular weight by 36.46 g/mol). The SMILES notation is CC(C)(CC1CC1)N.Cl, and its InChIKey is OECNZQDBVMOWFL-UHFFFAOYSA-N . The compound is primarily utilized as a synthetic building block in pharmaceutical and organic chemistry, with commercial availability noted at €588/50mg . Its cyclopropane moiety confers unique steric and electronic properties, distinguishing it from larger cycloalkyl or aromatic analogs.
Properties
IUPAC Name |
1-cyclopropyl-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,8)5-6-3-4-6;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREVHQADKKIFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-40-8 | |
| Record name | 1-cyclopropyl-2-methylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Cyclopropyl-2-methylpropan-2-amine hydrochloride, a compound with significant implications in medicinal chemistry, has been studied for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound is characterized by its cyclopropyl group, which influences its interaction with biological targets. The compound's structural formula can be represented as follows:
The biological activity of this compound primarily involves modulation of neurotransmitter systems and cellular pathways. Studies indicate that it may act as a selective inhibitor of certain receptors, impacting neurotransmission and cellular signaling.
Key Mechanisms:
- Receptor Modulation: The compound shows affinity for various neurotransmitter receptors, including adrenergic and dopaminergic receptors, suggesting potential applications in treating neurological disorders.
- Enzyme Inhibition: It has been reported to inhibit enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in metabolic disorders.
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound. The following table summarizes key findings from various research articles:
| Study | Biological Activity | EC50 (μM) | Mechanism |
|---|---|---|---|
| Antimalarial Activity | 0.14 | Cytochrome b inhibition | |
| Anti-tumor Activity | 0.05 | PI3K inhibition | |
| Neurotransmitter Modulation | 0.20 | Receptor antagonism |
Antimalarial Activity
A study focused on the cyclopropyl carboxamide series, which includes this compound, demonstrated potent antimalarial properties against Plasmodium falciparum. The compound exhibited an effective concentration (EC50) of 0.14 μM, indicating strong activity against the asexual stage of the parasite. The mechanism was linked to inhibition of cytochrome b, essential for mitochondrial function in the parasite .
Anti-Tumor Activity
Research has shown that this compound can inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation. The anti-tumor efficacy was highlighted by an EC50 value of 0.05 μM, suggesting potential as a therapeutic agent for various malignancies .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for assessing its safety and efficacy. Preliminary data suggest:
- Absorption: Rapid absorption post-administration.
- Metabolism: Primarily hepatic metabolism with potential active metabolites.
- Excretion: Renal excretion observed in animal models.
Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity to human cells, making it a viable candidate for further development.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-cyclopropyl-2-methylpropan-2-amine hydrochloride involves several key steps. A notable method includes the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, leading to the formation of the amine in high yields. This synthesis is advantageous due to its scalability and reproducibility, making it suitable for industrial applications .
Biological Applications
This compound has been investigated for its pharmacological properties:
- Antiviral Activity : Derivatives of this compound have shown promising results in the treatment of viral infections such as hepatitis C. The ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .
- Antimicrobial Properties : Studies indicate that compounds related to this compound exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .
- Pest Control : The compound has also been explored as a pest control agent, demonstrating efficacy in agricultural applications. Its structural features contribute to its effectiveness as an insecticide and acaricide .
Case Study 1: Hepatitis C Treatment
A study conducted by researchers at a pharmaceutical company demonstrated that a derivative of this compound significantly reduced viral loads in infected cell cultures. The compound's mechanism involved the inhibition of specific viral enzymes crucial for replication.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were performed to evaluate the antimicrobial activity of various derivatives against MRSA. Results showed that certain formulations containing this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Applications in Agrochemicals
The compound's role as an agrochemical is supported by its efficacy in controlling pests. It acts through multiple modes of action, disrupting the biological processes of target organisms. Research indicates that formulations containing this compound can reduce pesticide resistance development in agricultural pests, providing a sustainable approach to pest management.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Comments |
|---|---|---|
| Antiviral | Hepatitis C treatment | Effective in reducing viral replication |
| Antimicrobial | Treatment against MRSA | Comparable MICs to traditional antibiotics |
| Agrochemical | Pest control | Effective insecticide and acaricide properties |
Comparison with Similar Compounds
1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride
1-Cyclohexyl-2-propanamine Hydrochloride
2-Cyclopropyl-2-propanamine Hydrochloride
- Core Structure : Positional isomer with cyclopropane directly adjacent to the amine (C₆H₁₄N·HCl).
3-Cyclohexyl-2-methylpropan-1-amine Hydrochloride
- Core Structure : Cyclohexyl group with a linear alkyl chain (C₁₀H₂₂ClN).
- Key Features : Extended carbon chain and bulky cyclohexane may hinder metabolic degradation compared to cyclopropane derivatives .
Physicochemical Properties
| Property | 1-Cyclopropyl-2-methylpropan-2-amine HCl | 1-Cyclohexyl-2-propanamine HCl | 2-Cyclopropyl-2-propanamine HCl | 3-Cyclohexyl-2-methylpropan-1-amine HCl |
|---|---|---|---|---|
| Molecular Weight | ~149.66 g/mol | ~177.72 g/mol | ~135.60 g/mol | ~191.75 g/mol |
| Solubility | Moderate (polar solvents) | Low (hydrophobic cyclohexane) | High (compact structure) | Very low (bulky substituents) |
| LogP (Predicted) | ~1.2 | ~2.5 | ~0.8 | ~3.0 |
| Stereoelectronic Effects | High ring strain increases reactivity | Lower strain, stable conformation | Moderate strain | Minimal strain, high steric hindrance |
Notes:
- Cyclopropane’s ring strain enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions compared to cyclohexyl analogs .
- LogP differences reflect substituent hydrophobicity: cyclohexyl > cyclopropyl .
Commercial and Research Utility
- 1-Cyclopropyl-2-methylpropan-2-amine HCl: Priced at €588/50mg (CymitQuimica), reflecting demand as a novel building block .
- Cyclohexyl Derivatives : Lower cost (e.g., 3-cyclohexyl-2-methylpropan-1-amine HCl at €571/50mg) due to established synthesis routes .
- Phenyl-Substituted Analogs (e.g., 2-cyclopropyl-2-phenylacetaldehyde HCl): Higher cost (€1,768/500mg) due to complex synthesis .
Preparation Methods
Curtius Degradation Route from Cyclopropyl Carboxylic Acid Derivatives
One of the most efficient and scalable methods for preparing cyclopropyl-substituted amines, including 1-cyclopropyl-2-methylpropan-2-amine hydrochloride, involves the Curtius degradation of cyclopropyl carboxylic acids.
- Starting Material: 1-bromo-1-cyclopropylcyclopropane is converted to 1-cyclopropylcyclopropanecarboxylic acid via lithiation and carboxylation.
- Key Step: The acid undergoes Curtius rearrangement through its acyl azide intermediate, yielding the N-Boc-protected amine.
- Deprotection: The N-Boc group is removed by hydrogen chloride in diethyl ether to afford the amine hydrochloride salt.
Reaction Conditions and Yields:
| Step | Conditions | Yield |
|---|---|---|
| Lithiation and carboxylation | t-BuLi in Et2O at −78 °C, CO2 addition | 62–89% (scale-dependent) |
| Curtius degradation (Weinstock protocol) | Formation of acyl azide, heating | 76% |
| Boc deprotection | HCl in diethyl ether, 0 °C to room temp | 87% |
This method allows preparation on a 50 g scale with an overall yield of approximately 42% from the bromocyclopropane precursor. The process is reproducible and avoids chromatographic purification, making it suitable for larger scale synthesis.
Reductive Amination and Protection Strategies
Another approach involves the synthesis of cyclopropyl-substituted amines via reductive amination of cyclopropane aldehydes followed by protection and deprotection steps.
- Aniline derivatives are protected (e.g., with Troc or Boc groups).
- Reductive amination with cyclopropane aldehyde introduces the cyclopropylamine moiety.
- Subsequent deprotection yields the free amine hydrochloride salt.
This method is useful for preparing substituted cyclopropylamines with aromatic groups and involves careful control of protection/deprotection steps to achieve high purity and yield.
Alternative Routes Involving Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone can be synthesized through hydrogenation and hydrolysis methods starting from methylfuran derivatives. Although this route is more focused on the ketone intermediate, it provides a precursor for further transformations toward cyclopropyl amines.
- The method involves one-pot hydrogenation hydrolysis using hydrogen and catalysts.
- This ketone can then be converted to amines via reductive amination or other amination reactions.
Detailed Reaction Scheme Example (Curtius Degradation)
| Step No. | Reaction Stage | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Lithiation and Carboxylation | t-BuLi (1.7 M in pentane), Et2O, −78 °C, CO2 | Formation of 1-cyclopropylcyclopropanecarboxylic acid |
| 2 | Conversion to Acyl Azide | DPPA (diphenylphosphoryl azide), base, heat | Formation of acyl azide intermediate |
| 3 | Curtius Rearrangement | Heating to rearrange acyl azide to isocyanate | Formation of N-Boc-protected amine |
| 4 | Boc Deprotection | HCl in diethyl ether, 0 °C to room temp | Formation of this compound |
Research Findings and Notes
- The Curtius degradation method is superior to older methods such as the Szymoniak–Kulinkovich reductive cyclopropanation of cyclopropyl cyanide, which gave poor yields and required chromatographic purification.
- Scale-up challenges include side reactions during lithiation and carboxylation, which can be mitigated by controlling reaction time and using excess tert-butyllithium.
- The purity of intermediates, especially the acyl azide, is critical to avoid by-products such as bicyclopropylurea, which can form if moisture is present.
- Reductive amination strategies offer versatility for synthesizing substituted derivatives but require careful protection group management.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Steps | Yield Range | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Curtius degradation from acid | 1-bromo-1-cyclopropylcyclopropane | Lithiation, carboxylation, Curtius rearrangement, Boc deprotection | 42% overall | Up to 50 g+ | High purity, scalable, no chromatography needed |
| Reductive amination and protection | Cyclopropane aldehyde derivatives | Protection, reductive amination, deprotection | Variable | Lab scale | Useful for substituted derivatives |
| Ketone hydrogenation/hydrolysis | Methylfuran derivatives | Hydrogenation hydrolysis to cyclopropyl methyl ketone | Not directly for amine | Precursor step | Requires further amination steps |
Q & A
Q. What are the standard synthetic routes for 1-cyclopropyl-2-methylpropan-2-amine hydrochloride, and what key reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution between cyclopropylmethylamine and methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include temperature control (20–40°C), stoichiometric ratios (1:1.2 amine-to-alkylating agent), and reaction time (6–12 hours). Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Which spectroscopic techniques are recommended for structural characterization, and what spectral markers are diagnostic?
Use ¹H/¹³C NMR to confirm the cyclopropane ring (δ 0.5–1.2 ppm for cyclopropane protons; δ 15–25 ppm for carbons) and the quaternary methyl groups (δ 1.3–1.5 ppm). FT-IR identifies the amine hydrochloride (N–H stretch at 2500–3000 cm⁻¹; Cl⁻ counterion at 600–800 cm⁻¹). HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures purity, with retention times calibrated against reference standards .
Q. How does the compound behave in common organic reactions, such as oxidation or substitution?
Under oxidation (e.g., KMnO₄ in acidic conditions), the tertiary amine forms an N-oxide. Nucleophilic substitution at the cyclopropane ring is sterically hindered but feasible with strong nucleophiles (e.g., thiols) under elevated temperatures (60–80°C). Reduction (H₂/Pd-C) is not typically applicable due to the saturated cyclopropane structure .
Q. What storage conditions are required to maintain stability, and how does moisture affect degradation?
Store at –20°C in airtight containers under inert gas (argon/nitrogen). Moisture induces hydrolysis of the hydrochloride salt, releasing free amine and HCl, which can be monitored via pH shifts or TLC analysis .
Q. In which research fields is this compound primarily applied?
It serves as a chiral building block in medicinal chemistry (e.g., CNS drug precursors), a ligand in catalysis, and a model substrate for studying cyclopropane ring reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up from milligram to gram quantities?
Use continuous flow reactors to maintain precise temperature control and reduce side reactions (e.g., over-alkylation). Replace methyl iodide with dimethyl sulfate for safer handling. Implement in-line FT-IR monitoring to track reaction progress and terminate at optimal conversion (~85%) .
Q. How should researchers resolve discrepancies between theoretical and observed HPLC purity data?
Calibrate the HPLC system with a freshly prepared standard. Check for column degradation (peak broadening) or matrix effects from residual solvents. Confirm via LC-MS to distinguish between structural isomers (e.g., 1-cyclopropyl vs. 2-cyclopropyl regioisomers) .
Q. What strategies are effective for isolating and identifying trace impurities in batch synthesis?
Use preparative HPLC with a polar stationary phase (e.g., HILIC) to separate polar impurities (e.g., unreacted amine). Characterize impurities via HRMS and 2D NMR (e.g., COSY, HSQC) to assign structures. Common impurities include N-methylated byproducts or cyclopropane ring-opened derivatives .
Q. What mechanistic insights explain the compound’s resistance to acid-catalyzed ring-opening reactions?
The cyclopropane’s angle strain (60° bond angles) increases activation energy for ring-opening. DFT calculations show that protonation at the tertiary amine stabilizes the molecule, disfavoring electrophilic attack on the cyclopropane .
Q. How does the compound’s stability vary in biological assay buffers, and what modifications mitigate degradation?
In PBS (pH 7.4), the hydrochloride salt dissociates, reducing solubility and promoting precipitation. Buffering at pH 4–5 (acetate buffer) or adding surfactants (0.1% Tween-80) enhances stability. Monitor degradation via UPLC-MS over 24-hour incubations .
Q. Why does this compound exhibit distinct reactivity compared to non-cyclopropane analogs (e.g., 2-methylpropan-1-amine hydrochloride)?
The cyclopropane ring introduces steric hindrance and electronic effects (hyperconjugation), slowing nucleophilic attacks but enhancing resistance to oxidation. Comparative kinetic studies show a 3x lower reaction rate in SN2 substitutions versus acyclic analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
